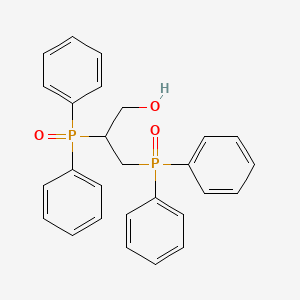

1-Propanol, 2,3-bis(diphenylphosphinyl)-

Description

Contextualization of Phosphinyl Ligands in Coordination Chemistry and Catalysis

Phosphine (B1218219) ligands, with the general formula PRR'R", are a cornerstone of coordination chemistry and homogeneous catalysis. alfa-chemistry.comfiveable.me They are valued for their ability to stabilize metal centers in various oxidation states and for the high degree of tunability of their steric and electronic properties by altering the R groups. fiveable.mefiveable.me This allows for fine control over the reactivity and selectivity of catalytic processes. alfa-chemistry.com Phosphine ligands are typically soft σ-donors and can also act as π-acceptors, which contributes to the stability of metal-ligand complexes. wikipedia.org

Phosphinyl ligands, containing the P=O group, are the oxidized form of phosphine ligands. While phosphines coordinate to metals through the phosphorus atom, phosphinyl groups, such as those in 1-Propanol, 2,3-bis(diphenylphosphinyl)-, typically coordinate through the oxygen atom of the phosphoryl group. This interaction is a key aspect of their role in forming stable coordination complexes. The presence of two phosphinyl groups, as in diphosphine or bis(phosphinyl) ligands, allows them to act as bidentate or chelating ligands, which can impart greater stability to the resulting metal complex compared to monodentate ligands. alfa-chemistry.com This chelation effect is crucial in many catalytic applications, influencing the geometry and, consequently, the selectivity of the catalyst. wikipedia.orgguidechem.com The use of diphosphine ligands like 1,3-Bis(diphenylphosphino)propane (B126693) (dppp) in catalysis, for reactions such as Kumada coupling and Heck reactions, highlights the importance of the ligand backbone in determining the outcomes of chemical transformations. wikipedia.orgguidechem.comchemicalbook.com

Significance of Multifunctional Ligands with Hydroxyl and Phosphinyl Moieties

Multifunctional ligands, which possess more than one type of donor group, are of significant interest because they can offer more complex and controlled coordination environments around a metal center. The presence of both a hydroxyl (-OH) group and phosphinyl (-P(O)Ph₂) moieties in 1-Propanol, 2,3-bis(diphenylphosphinyl)- is a prime example of such a design. The phosphinyl groups provide strong coordination sites through their oxygen atoms, capable of forming stable chelate rings with a metal center.

The hydroxyl group introduces several potential functionalities. It can act as a hemilabile ligand, where it can coordinate to the metal center and then dissociate, opening up a coordination site for a substrate during a catalytic cycle. This property can be highly beneficial for catalytic efficiency. Furthermore, the hydroxyl group can participate in hydrogen bonding, either intramolecularly to influence the conformation of the ligand-metal complex or intermolecularly with solvent or substrate molecules, thereby affecting the reaction environment and potentially the stereochemical outcome. The protic nature of the hydroxyl group can also play a direct role in certain catalytic steps, such as proton transfer. The combination of hard (oxygen from hydroxyl) and borderline (oxygen from phosphinyl) donor atoms allows for versatile coordination to a range of metal ions.

Overview of Potential Applications and Research Gaps for 1-Propanol, 2,3-bis(diphenylphosphinyl)-

The unique structure of 1-Propanol, 2,3-bis(diphenylphosphinyl)- suggests its potential utility in asymmetric catalysis, where the formation of a single enantiomer of a chiral product is desired. The chiral center at the second carbon of the propanol (B110389) backbone, along with the bulky diphenylphosphinyl groups, can create a well-defined chiral environment around a coordinated metal. This is crucial for achieving high enantioselectivity.

Indeed, research has indicated that rhodium complexes incorporating this ligand demonstrate high efficacy in asymmetric hydroboration reactions, achieving enantiomeric excesses greater than 90% for certain substrates. smolecule.com The ligand's capacity to form stable, octahedral metal complexes through a bidentate binding mode of its phosphinyl groups has been confirmed. smolecule.com

Despite these promising results, significant research gaps remain. While its application in rhodium-catalyzed hydroboration is noted, its performance in other important catalytic transformations, such as hydrogenations, cross-coupling reactions, or other asymmetric syntheses, is not as well-documented. A deeper investigation into its coordination chemistry with a broader range of transition metals, including palladium, platinum, and nickel, could unveil new catalytic activities. prochemonline.comcommonorganicchemistry.com

Furthermore, the role of the hydroxyl group has not been fully elucidated. Studies focusing on modifying this group or comparing its catalytic performance to analogues lacking the hydroxyl functionality would provide valuable insights into its influence on reactivity and selectivity. The tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid tautomer is another area that warrants further investigation, as these different forms would exhibit distinct coordination properties and reactivity. smolecule.com

Data Tables

Table 1: Physicochemical Properties of 1-Propanol, 2,3-bis(diphenylphosphinyl)-

| Property | Value |

| CAS Number | 113882-67-0 |

| Molecular Formula | C27H26O3P2 |

| Molecular Weight | 460.4 g/mol |

| IUPAC Name | 2,3-bis(diphenylphosphoryl)propan-1-ol |

Data sourced from public chemical databases. smolecule.com

Table 2: Spectroscopic Data for Metal Complexes

| Complex Type | Spectroscopic Technique | Key Findings |

| Metal-Phosphine Oxide Complexes | ³¹P NMR | Provides insights into the coordination and electronic structure of intermediates. smolecule.com |

| Rhodium Complexes | X-ray Crystallography | Confirms the formation of stable, octahedral metal complexes with bidentate binding through the P=O groups. smolecule.com |

Structure

3D Structure

Properties

CAS No. |

113882-67-0 |

|---|---|

Molecular Formula |

C27H26O3P2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

2,3-bis(diphenylphosphoryl)propan-1-ol |

InChI |

InChI=1S/C27H26O3P2/c28-21-27(32(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26)22-31(29,23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20,27-28H,21-22H2 |

InChI Key |

STMQJBRDKDXHAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(CO)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparations of 1 Propanol, 2,3 Bis Diphenylphosphinyl

Retrosynthetic Analysis of 1-Propanol, 2,3-bis(diphenylphosphinyl)-

A retrosynthetic analysis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- reveals several plausible disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-phosphorus bonds and the functional group interconversions of the propanol (B110389) backbone.

A primary disconnection of the P-C bonds suggests precursors such as a 1,2,3-trihalopropane or a related derivative and a diphenylphosphine (B32561) oxide nucleophile. Alternatively, a precursor containing a 2,3-diphosphinopropane-1-ol could be oxidized to the target bis(phosphine oxide).

A more refined retrosynthetic approach considers a C3 synthon that already contains the desired oxygenation pattern. A logical precursor is a glycerol (B35011) derivative, which offers a readily available and stereochemically versatile starting material. Disconnection of the two P-C bonds in the target molecule leads back to a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), and a diphenylphosphinylating agent. This strategy allows for the sequential or simultaneous introduction of the two diphenylphosphinyl groups.

Another viable retrosynthetic pathway involves the ring-opening of a chiral epoxide, such as glycidol (B123203) or its derivatives. The epoxide ring can be opened by a phosphorus-containing nucleophile, followed by the introduction of the second phosphinyl group and subsequent functional group manipulations to reveal the primary alcohol. This approach is particularly attractive for the asymmetric synthesis of chiral isomers.

Synthetic Methodologies for Bis(diphenylphosphinyl) Compounds

The synthesis of compounds bearing two diphenylphosphinyl groups can be achieved through several established methodologies, primarily involving the oxidation of precursor diphosphines or the direct introduction of the phosphinoyl group.

Oxidation Routes for Precursor Diphosphines

A common and effective method for the preparation of bis(phosphine oxides) is the oxidation of the corresponding bis(phosphines). This transformation is typically straightforward and high-yielding. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being one of the most frequently used due to its efficiency and the clean nature of the reaction, which produces water as the only byproduct. Other oxidizing agents include molecular oxygen, peroxy acids, and various metal-based oxidants.

For the synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, a potential precursor would be 2,3-bis(diphenylphosphino)propan-1-ol. This diphosphine could be synthesized and then subjected to oxidation to yield the desired bis(phosphine oxide). The oxidation of diphosphines is generally a robust reaction, but care must be taken to avoid over-oxidation or side reactions, especially in the presence of other sensitive functional groups like the primary alcohol in the target molecule.

Table 1: Common Oxidizing Agents for the Conversion of Diphosphines to Diphosphine Oxides

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Acetonitrile or methanol, room temperature | High yield, clean byproduct (water) | Can lead to over-oxidation if not controlled |

| Molecular Oxygen (O₂) | Air or pure oxygen, various solvents | Readily available, mild conditions | Can be slow, may require a catalyst |

| Peroxy Acids (e.g., m-CPBA) | Dichloromethane, 0 °C to room temperature | Fast and efficient | Stoichiometric waste products |

Direct Phosphinylation Reactions

Direct phosphinylation reactions involve the formation of a P-C bond by reacting a suitable carbon electrophile with a phosphorus nucleophile. In the context of synthesizing 1-Propanol, 2,3-bis(diphenylphosphinyl)-, this could involve the reaction of a glycerol derivative bearing two leaving groups (e.g., tosylates or halides) at the C2 and C3 positions with a diphenylphosphine oxide anion or a related phosphorus nucleophile.

Alternatively, a double Michael addition of a phosphorus nucleophile to an appropriate α,β-unsaturated precursor could be envisioned, although this is less direct for the target molecule. The reaction of diphenylphosphine oxide with electrophiles is a versatile method for creating P-C bonds. The acidity of the P-H bond in diphenylphosphine oxide allows for its deprotonation with a suitable base to generate a potent phosphorus nucleophile.

Stereoselective Synthesis of Chiral 1-Propanol, 2,3-bis(diphenylphosphinyl)- Isomers

The presence of two stereogenic centers at C2 and C3, and potentially P-chiral centers, means that 1-Propanol, 2,3-bis(diphenylphosphinyl)- can exist as multiple stereoisomers. The stereoselective synthesis of these isomers is of significant interest, particularly for applications in asymmetric catalysis.

Asymmetric Synthesis Approaches

Asymmetric synthesis of chiral bis(phosphine oxides) can be achieved through several strategies. One approach is to start with a chiral, non-racemic precursor. For the target molecule, this could be a chiral derivative of glycerol, such as (R)- or (S)-solketal. The stereochemistry of the starting material can direct the stereoselective introduction of the diphenylphosphinyl groups.

Another powerful method is the use of asymmetric catalysis. For instance, the asymmetric hydrophosphinylation of a suitable unsaturated precursor could be catalyzed by a chiral metal complex to generate one enantiomer of the product preferentially. Bifunctional iminophosphorane-catalyzed hydrophosphinylation and asymmetric protonation of secondary phosphine (B1218219) sulfides with vinylphosphine oxides is a reported method for producing chiral vicinal bisphosphine derivatives with high enantioselectivity. consensus.appacs.orgnih.govresearchgate.net

Enantiomeric Resolution Techniques

When a racemic mixture of the target compound is synthesized, enantiomeric resolution can be employed to separate the enantiomers. This is a well-established method for obtaining enantiopure P-chiral compounds. nih.govnsf.govacs.org

Classical resolution involves the formation of diastereomeric salts or complexes by reacting the racemic mixture with a chiral resolving agent. These diastereomers can then be separated by physical methods such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. Common resolving agents for phosphine oxides include chiral acids, bases, and diols, such as derivatives of tartaric acid or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov The hydroxyl group in 1-Propanol, 2,3-bis(diphenylphosphinyl)- could potentially serve as a handle for derivatization with a chiral resolving agent.

Table 2: Chiral Resolving Agents for Phosphine Oxides

| Resolving Agent | Type of Interaction | Separation Method | Reference Example |

| TADDOL Derivatives | Host-guest complexation | Crystallization | Resolution of secondary phosphine oxides nih.gov |

| Dibenzoyltartaric Acid (DBTA) | Diastereomeric salt formation | Crystallization | Resolution of P-chiral phosphine oxides |

| Chiral HPLC | Chiral stationary phase | Chromatography | Analytical and preparative separation nsf.gov |

Scale-Up Considerations and Green Chemistry Aspects in Synthesis

The transition from laboratory-scale synthesis to industrial production of complex chiral ligands like 1-Propanol, 2,3-bis(diphenylphosphinyl)- necessitates a thorough evaluation of process safety, economic viability, and environmental impact. Key considerations involve managing hazardous reagents, optimizing reaction conditions for large reactors, and minimizing waste through the principles of green chemistry.

Scaling the synthesis of sophisticated organophosphorus compounds presents several challenges. Phosphine derivatives are often sensitive to air, requiring inert atmosphere conditions to prevent oxidation to the corresponding phosphine oxides, which can be difficult to separate from the final product. nih.govtechnologynetworks.com The synthesis of this specific molecule likely involves the formation of phosphorus-carbon bonds, traditionally achieved using highly reactive and hazardous organometallic reagents like diphenylphosphide lithium or Grignard reagents with halogenated precursors. nih.gov

Key challenges in scaling up the synthesis include:

Reagent Handling: The use of pyrophoric reagents such as tert-butyllithium (B1211817) or highly reactive substances like phosphorus trichloride (B1173362) requires specialized equipment and stringent safety protocols for large-scale operations. wikipedia.orgacs.org

Thermal Management: P-C bond-forming reactions can be highly exothermic. Efficient heat transfer is critical in large reactors to prevent runaway reactions and ensure consistent product quality and stereochemical integrity.

Purification: Laboratory-scale purification often relies on silica (B1680970) gel chromatography, which is generally not feasible or economical for multi-kilogram production. Developing robust crystallization or distillation methods is crucial for achieving the high purity required for catalytic applications. drugdiscoverytrends.com

Stereochemical Control: For chiral ligands, maintaining high enantiomeric purity during scale-up is essential. This requires careful control of reaction parameters like temperature and addition rates, as these can influence the stereochemical outcome of the reaction. drugdiscoverytrends.com

Interactive Data Table: General Scale-Up Challenges for Chiral Phosphine Ligands

| Challenge | Laboratory-Scale Solution (grams) | Industrial-Scale Hurdle (kilograms) | Potential Industrial Solution |

| Air/Moisture Sensitivity | Schlenk lines, glovebox | Maintaining inert atmosphere in large reactors | Positive pressure of inert gas (N₂, Ar), specialized reactor design |

| Hazardous Reagents | Syringe transfer of organometallics | Large-volume transfer of pyrophoric materials | Engineered transfer systems, use of less hazardous precursors |

| Purification | Column chromatography | High cost, solvent waste, low throughput | Recrystallization, distillation, slurry washes |

| Heat Management | Ice bath, controlled addition | Poor surface-area-to-volume ratio | Reactor jacketing, internal cooling coils, metered addition |

| By-product Removal | Chromatographic separation | Co-crystallization, difficult separation | Process optimization to minimize by-products, selective extraction |

Green Chemistry Aspects in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For a high-value ligand like 1-Propanol, 2,3-bis(diphenylphosphinyl)-, integrating these principles can lead to more sustainable and economical manufacturing. rsc.org

Atom Economy: This metric, developed by Barry Trost, evaluates how efficiently atoms from the reactants are incorporated into the final product. jk-sci.com Syntheses involving stoichiometric reagents that result in inorganic salt by-products (e.g., LiCl from organolithium reactions) have inherently lower atom economy. wikipedia.org Catalytic methods for P-C bond formation, such as hydrophosphination, represent a more atom-economical alternative. jk-sci.comliv.ac.ukst-andrews.ac.uk

Solvent and Reagent Choice: The selection of solvents and reagents is critical. Traditional syntheses may use hazardous solvents. A greener approach would involve exploring less toxic alternatives or developing solvent-free reaction conditions. rsc.org For instance, the reduction of phosphine oxides, a common step, can be performed using safer reducing agents than lithium aluminum hydride. acs.org The use of phosphine-borane complexes can also offer a more stable and safer intermediate during synthesis. nih.govresearchgate.net

Catalytic Routes: The development of catalytic methods is a cornerstone of green chemistry. Transition-metal-catalyzed cross-coupling reactions for creating P-C bonds can reduce the need for stoichiometric organometallic reagents, thereby minimizing waste and improving safety. liv.ac.uk

Renewable Feedstocks: A truly green synthesis would ideally start from renewable raw materials. The C3 backbone of 1-Propanol, 2,3-bis(diphenylphosphinyl)- could potentially be derived from glycerol, a bio-renewable co-product of biodiesel production. Developing a synthetic pathway from a chiral precursor obtainable from glycerol would significantly enhance the sustainability profile of the ligand.

Interactive Data Table: Comparison of Hypothetical Synthetic Routes based on Green Chemistry Principles

| Feature | Traditional Route (Stoichiometric) | Greener Route (Catalytic/Renewable) |

| Phosphorus Source | Diphenylphosphine chloride | Diphenylphosphine |

| Key Reagents | Organolithium/Grignard reagents | Metal catalyst, renewable C3 synthon (from glycerol) |

| By-products | Stoichiometric metal salts (e.g., LiCl) | Catalytic amounts of waste, water |

| Atom Economy | Low to moderate | High |

| Solvents | Anhydrous ethers (THF, Et₂O) | Potentially greener solvents (e.g., 2-MeTHF), or solvent-free |

| Safety Concerns | Pyrophoric and highly reactive reagents | Reduced use of hazardous materials, milder conditions |

By prioritizing these scale-up and green chemistry considerations, the synthesis of 1-Propanol, 2,3-bis(diphenylphosphinyl)- and other valuable chiral phosphine ligands can be advanced towards more sustainable and industrially viable processes.

Coordination Chemistry of 1 Propanol, 2,3 Bis Diphenylphosphinyl

Investigation of Coordination Modes

The coordination versatility of 1-Propanol, 2,3-bis(diphenylphosphinyl)- is a central theme in its chemistry, allowing it to adapt to the electronic and steric requirements of different metal centers. The principal coordination pathways involve the phosphinyl oxygen atoms and, under specific conditions, the deprotonated hydroxyl group.

The primary coordination sites of the neutral ligand are the oxygen atoms of the two diphenylphosphinyl groups. These P=O groups act as hard Lewis bases, readily coordinating to metal centers. The ligand can function in both a monodentate and a bidentate fashion.

In a monodentate mode, only one of the P=O groups binds to a metal center, leaving the second phosphinyl group and the hydroxyl group uncoordinated. This mode is less common but can occur when steric hindrance or the stoichiometry of the reaction favors the coordination of only one donor site.

More frequently, the ligand acts as a bidentate P,P'-donor, where both phosphinyl oxygen atoms coordinate to a single metal center. smolecule.com This chelating coordination mode is entropically favored and leads to the formation of stable metallacycles. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, confirms this mode of binding. Upon coordination of the P=O groups to a metal, the characteristic P=O stretching frequency undergoes a red shift (a decrease in wavenumber), indicating a weakening and lengthening of the P=O bond. smolecule.com This shift is a direct consequence of the donation of electron density from the oxygen lone pairs to the metal center. smolecule.com

The hydroxyl group on the propanol (B110389) backbone introduces another potential coordination site. While the neutral -OH group is a poor ligand, its deprotonation with a suitable base yields a negatively charged alkyloxy group (-O⁻), which is a significantly stronger, soft donor. This allows for P,O-chelation, where one phosphinyl group and the deprotonated hydroxyl group bind to the same metal center, or for the alkyloxy group to act as a bridge between two or more metal centers. The activation of this coordination mode via deprotonation significantly expands the structural possibilities of the resulting metal complexes.

The ability of 1-Propanol, 2,3-bis(diphenylphosphinyl)- to act as a multidentate ligand is key to its coordination chemistry. The most prevalent form is bidentate chelation through the two P=O groups, which results in the formation of a thermodynamically stable chelate ring. smolecule.com X-ray crystallographic studies have confirmed that this bidentate binding facilitates the formation of stable, often octahedral, metal complexes. smolecule.com

Following deprotonation of the hydroxyl group, the ligand can potentially adopt a tridentate P,P',O-coordination mode, binding to a single metal center through both phosphinyl oxygens and the alkyloxy oxygen. This would lead to a fused-ring system, further enhancing the stability of the complex. Alternatively, the ligand can bridge multiple metal centers, with the P=O groups coordinating to one metal and the alkyloxy group binding to another, leading to the formation of polynuclear complexes or coordination polymers.

Complexation with Transition Metals

The versatile coordination modes of 1-Propanol, 2,3-bis(diphenylphosphinyl)- have been exploited in the synthesis of complexes with a range of transition metals, leading to both homometallic and heterometallic structures.

The coordination of 1-Propanol, 2,3-bis(diphenylphosphinyl)- has been particularly explored with palladium and rhodium, often in the context of catalysis. smolecule.com

Palladium(II) Complexes: The ligand readily forms stable complexes with palladium(II). These complexes have been investigated for their potential applications in catalysis. The bidentate P,P'-coordination mode is typically observed, forming a stable chelate ring with the palladium center.

Rhodium(I) Complexes: Rhodium complexes incorporating this ligand have demonstrated significant activity in catalytic reactions, such as asymmetric hydroboration. smolecule.com The formation of stable, octahedral rhodium complexes is facilitated by the ligand's ability to adopt a bidentate binding mode through its phosphorus-oxygen groups, a structural feature that has been confirmed by X-ray crystallography. smolecule.com

While extensively studied with rhodium and palladium, the complexation with other transition metals such as Nickel(II), Ruthenium(II), Silver(I), and Gold(I) follows similar principles, driven by the affinity of the hard P=O donors for these metal ions. The specific geometry and stability of the resulting complexes depend on the preferred coordination number and electronic properties of the respective metal.

Table 1: Coordination Behavior of 1-Propanol, 2,3-bis(diphenylphosphinyl)- with Selected Transition Metals This table is based on established coordination principles and specific findings for Rhodium and Palladium.

| Metal Ion | Typical Oxidation State | Coordination Mode(s) | Resulting Complex Geometry (Examples) | Research Findings |

|---|---|---|---|---|

| Palladium | Pd(II) | Bidentate (P,P') | Square Planar, Octahedral | Studied in palladium-catalyzed systems. smolecule.com |

| Rhodium | Rh(I) | Bidentate (P,P') | Square Planar, Octahedral | Active in asymmetric hydroboration; octahedral complexes confirmed by X-ray crystallography. smolecule.com |

| Nickel | Ni(II) | Bidentate (P,P') | Square Planar, Octahedral | Expected to form stable chelates. |

| Ruthenium | Ru(II) | Bidentate (P,P') | Octahedral | Expected to form stable chelates. |

| Silver | Ag(I) | Bidentate (P,P'), Bridging | Linear, Tetrahedral, Polymeric | Expected to form various structures including coordination polymers. |

| Gold | Au(I) | Monodentate, Bidentate | Linear, Trigonal Planar | Expected to form stable complexes. |

The presence of three distinct donor sites (two P=O and one deprotonated -O⁻) makes 1-Propanol, 2,3-bis(diphenylphosphinyl)- an excellent candidate for the synthesis of heterometallic complexes. By tuning the reaction conditions, it is possible to selectively coordinate different metal ions to different donor sites. For instance, a harder metal ion could be directed towards the hard P=O donors, while a softer metal ion could coordinate to the soft alkyloxy donor after deprotonation. This strategy allows for the rational design of polymetallic systems with potentially novel magnetic, electronic, or catalytic properties arising from the synergistic interaction between the different metal centers.

Influence of Ligand Stereochemistry on Complex Geometry

The stereochemistry of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, a chiral diphosphine ligand, plays a crucial role in determining the geometry and conformational properties of its metal complexes. The presence of stereogenic centers within the ligand's backbone imposes significant conformational constraints upon chelation, leading to specific and often highly ordered three-dimensional structures. The orientation of the diphenylphosphinyl groups and the inherent chirality of the propanol backbone dictate the puckering of the chelate ring and the disposition of the phenyl substituents on the phosphorus atoms.

The flexible nature of diphosphine ligands allows them to adopt various coordination modes, and their final geometry is a delicate balance of steric and electronic factors. irb.hr For ligands with a propyl backbone, such as the related 1,3-bis(diphenylphosphino)propane (B126693) (dppp), coordination to a metal center typically results in the formation of a six-membered chelate ring. wikipedia.org In the case of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the chiral centers at the C2 and C3 positions of the propanol backbone lead to a preferred conformation of this ring, often a stable chair or twisted-boat conformation, to minimize steric interactions. nih.govnih.gov

For example, in square planar complexes, the chirality of the ligand can control the orientation of other ligands in the coordination sphere. In octahedral complexes, it can determine the adoption of a cis-fac, trans-fac, or mer isomeric form. irb.hr While specific crystallographic data for complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)- are not widely reported, data from analogous dppp (B1165662) complexes provide insight into the expected structural parameters.

| Complex | Metal Center | Coordination Geometry | P-M-P Bite Angle (°) | Avg. M-P Bond Length (Å) |

|---|---|---|---|---|

| [(dppp)Fe(NO)₂] | Fe | Distorted Tetrahedral | 93.5 | 2.25 |

| [Ni(dppp)(APY)(H₂O)Cl₂] | Ni(II) | Octahedral | ~91 | N/A |

| [Pd(dppp)Cl₂] | Pd(II) | Square Planar | 91.2 | 2.25 |

Data derived from studies on 1,3-bis(diphenylphosphino)propane (dppp), a structurally similar ligand, to illustrate typical geometric parameters. nih.govnih.gov APY = 2-aminopyridine.

The chirality of 1-Propanol, 2,3-bis(diphenylphosphinyl)- also influences the potential for non-covalent interactions, such as C-H---π stacking, which can further stabilize a particular geometric isomer. irb.hr The interplay between the ligand's inherent stereochemistry and the coordination preference of the metal ion ultimately dictates the precise and unique geometry of the resulting complex.

Ligand Exchange Reactions in Metal Complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-

Ligand exchange reactions in metal complexes are fundamental to their synthesis, reactivity, and catalytic applications. For complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, where the diphosphine acts as a chelating ligand, the exchange process typically involves the substitution of other, non-chelating (monodentate) ligands in the coordination sphere. The robust bidentate coordination of the diphosphine ligand means that its complete dissociation is generally unfavorable.

The mechanism of ligand exchange can proceed through several pathways, primarily categorized as associative, dissociative, or interchange mechanisms.

Dissociative Mechanism (D): This pathway involves the initial cleavage of a bond between the metal center and the leaving ligand (L'), forming a coordinatively unsaturated intermediate. The incoming ligand (Y) then coordinates to the metal. This mechanism is often favored in sterically congested complexes.

[M(P-P)L'n] → [M(P-P)L'n-1] + L' (slow)

[M(P-P)L'n-1] + Y → [M(P-P)L'n-1Y] (fast)

Associative Mechanism (A): In this mechanism, the incoming ligand first forms a bond with the metal center, creating a hypervalent or coordinatively saturated intermediate, which then expels the leaving ligand. This pathway is common for complexes with accessible coordination sites, such as square planar d⁸ complexes.

[M(P-P)L'n] + Y → [M(P-P)L'nY] (slow)

[M(P-P)L'nY] → [M(P-P)L'n-1Y] + L' (fast)

Interchange Mechanism (I): This is a concerted process where the bond with the incoming ligand is formed as the bond to the leaving ligand is broken, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character.

The rate and outcome of these reactions are influenced by several factors. The electronic properties of the 1-Propanol, 2,3-bis(diphenylphosphinyl)- ligand, specifically the electron-donating nature of the phosphine (B1218219) groups, can affect the lability of other ligands by influencing the electron density at the metal center. nsf.gov Furthermore, the steric bulk of the diphenylphosphinyl groups can hinder the approach of incoming ligands, potentially favoring a dissociative pathway.

| Starting Complex | Incoming Ligand (Y) | Product | Plausible Mechanism |

|---|---|---|---|

| [Pd(P-P)Cl₂] | CN⁻ | [Pd(P-P)(CN)₂] + 2Cl⁻ | Associative (for square planar Pd(II)) |

| [Rh(P-P)(CO)₂]⁺ | PPh₃ | [Rh(P-P)(CO)(PPh₃)]⁺ + CO | Dissociative or Interchange |

| [Au(P-P)]Cl | Thiolate (RS⁻) | [Au(P-P)(SR)] + Cl⁻ | Associative |

This table presents hypothetical ligand exchange reactions based on the known reactivity of similar transition metal phosphine complexes.

Catalytic Applications of Metal Complexes Derived from 1 Propanol, 2,3 Bis Diphenylphosphinyl

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis, enabling highly efficient and selective transformations. Diphosphine ligands are crucial in this area, forming stable and active complexes with transition metals like palladium, rhodium, and ruthenium.

Cross-Coupling Reactions (e.g., Kumada, Heck, Suzuki-Miyaura, Sonogashira, Negishi)

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, fundamentally changing the landscape of organic synthesis and materials science. nih.govsigmaaldrich.com These reactions typically involve a palladium or nickel catalyst that facilitates the coupling of an organometallic reagent with an organic halide. wikipedia.orgorganic-chemistry.org The specific nature of the phosphine (B1218219) ligand is critical for catalyst stability, activity, and selectivity. fishersci.co.uk

Kumada Coupling: This reaction couples a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium complexes, to form a substituted alkene. nih.gov

Suzuki-Miyaura Coupling: Widely used due to the stability and low toxicity of the organoboron reagents, this reaction couples an organoboron compound with an organic halide. nih.govsemanticscholar.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. sigmaaldrich.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, offering high reactivity and functional group tolerance. sigmaaldrich.com

Despite the broad utility of diphosphine ligands in these transformations, specific studies detailing the performance of catalysts derived from 1-Propanol, 2,3-bis(diphenylphosphinyl)- in Kumada, Heck, Suzuki-Miyaura, Sonogashira, or Negishi cross-coupling reactions are not readily found in the reviewed literature. The general schemes for these reactions are illustrated below.

| Reaction Name | Typical Reactant 1 | Typical Reactant 2 | Metal Catalyst | Typical Product |

| Kumada | R-MgX (Grignard) | R'-X' (Organic Halide) | Pd or Ni | R-R' |

| Heck | Alkene | R-X (Organic Halide) | Pd | Substituted Alkene |

| Suzuki-Miyaura | R-B(OR)₂ | R'-X (Organic Halide) | Pd | R-R' |

| Sonogashira | Terminal Alkyne | R-X (Organic Halide) | Pd / Cu | R-alkyne |

| Negishi | R-ZnX | R'-X' (Organic Halide) | Pd or Ni | R-R' |

Asymmetric Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a key technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govresearchgate.net This reaction involves the addition of hydrogen across a double bond (e.g., C=O, C=C) of a prochiral substrate, using a chiral catalyst to control the stereochemical outcome. nih.goviupac.org Ruthenium and rhodium complexes featuring chiral diphosphine ligands are among the most successful catalysts for this transformation, capable of achieving high enantioselectivity for a wide range of substrates, including ketones and olefins. nih.govrsc.org

The chirality of the diphosphine ligand is paramount in creating an asymmetric environment around the metal center, which directs the hydrogen addition to one face of the substrate preferentially. While ligands like BINAP and DIOP are well-studied in this context, specific research and data on the application of metal complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)- as catalysts for the asymmetric hydrogenation of prochiral substrates could not be identified in the available literature.

Carbonylation and Co-polymerization Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule, with hydroformylation—the addition of a formyl group and a hydrogen atom across a double bond—being a prominent example. researchgate.netnih.gov Rhodium complexes with phosphine ligands are widely used industrial catalysts for hydroformylation. researchgate.netmdpi.com

Co-polymerization reactions, such as the alternating copolymerization of carbon monoxide and olefins (e.g., ethylene, propylene), are often catalyzed by palladium(II) complexes with bidentate phosphine ligands. dntb.gov.ua The ligand structure influences the catalyst's activity and the properties of the resulting polyketone.

There is a lack of specific documented evidence regarding the use of 1-Propanol, 2,3-bis(diphenylphosphinyl)- metal complexes in either carbonylation reactions like hydroformylation or in the co-polymerization of CO and olefins.

Transfer Hydrogenation (e.g., from 2-propanol)

Transfer hydrogenation is an alternative to using molecular hydrogen (H₂), where an organic molecule, such as 2-propanol or formic acid, serves as the hydrogen source. polimi.itresearchgate.net This method is often operationally simpler and safer than direct hydrogenation. Ruthenium, rhodium, and iridium complexes, frequently paired with chiral diamine or phosphine ligands, are effective catalysts for the transfer hydrogenation of ketones and imines. polimi.itresearchgate.netresearchgate.net In the case of using 2-propanol, the alcohol is oxidized to acetone (B3395972) while the substrate is reduced. polimi.it

The catalytic cycle typically involves the formation of a metal-hydride intermediate which then delivers the hydride to the substrate. researchgate.net Although this is a significant area of catalysis, detailed studies on the efficacy of 1-Propanol, 2,3-bis(diphenylphosphinyl)- derived complexes in transfer hydrogenation reactions have not been reported in the surveyed literature.

Other C-C and C-X Bond Forming Reactions

Beyond the major reaction classes listed above, phosphine-ligated metal complexes catalyze a diverse array of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These include allylic alkylations, aminations (Buchwald-Hartwig reaction), and various cyclization reactions. The versatility of the metal and the tunability of the phosphine ligand allow for the development of highly specialized catalytic systems. However, the scientific literature lacks specific examples or detailed research on the application of 1-Propanol, 2,3-bis(diphenylphosphinyl)- metal complexes in these other types of bond-forming reactions.

Catalyst Performance Metrics

To evaluate and compare the effectiveness of catalysts, several key performance metrics are used. The most common are the Turnover Number (TON) and Turnover Frequency (TOF). mdpi.com

Turnover Number (TON): This metric represents the total number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated. It is a measure of the catalyst's stability or lifetime. A higher TON indicates a more robust and efficient catalyst. rsc.org

TON = (moles of product) / (moles of catalyst)

Turnover Frequency (TOF): This is the rate of the reaction, defined as the number of turnovers (moles of product per mole of catalyst) that occur per unit of time. It is a measure of the catalyst's activity or speed. iupac.orgmdpi.com

TOF = TON / reaction time

These metrics are crucial for the practical and industrial application of a catalyst. High TON and TOF values are desirable as they signify a catalyst that is both long-lasting and highly active. nih.gov Unfortunately, due to the absence of specific catalytic data for complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, no TON or TOF values can be reported for its applications.

The table below illustrates typical ranges for these metrics in highly efficient cross-coupling reactions using other advanced phosphine-ligated palladium catalysts.

| Performance Metric | Definition | Typical Range for Efficient Catalysts |

| Turnover Number (TON) | Moles of product per mole of catalyst | 1,000 - 1,000,000+ |

| Turnover Frequency (TOF) | TON per unit time (e.g., h⁻¹) | 100 - 100,000+ h⁻¹ |

Turnover Frequencies (TOF) and Turnover Numbers (TON)

Turnover Frequency (TOF) and Turnover Number (TON) are critical metrics for assessing the efficiency and longevity of a catalyst. TOF measures the number of substrate molecules converted per catalytic site per unit of time, indicating the catalyst's intrinsic activity. TON represents the total number of substrate molecules converted by a single catalytic site before deactivation, reflecting the catalyst's stability.

Despite extensive searches for studies involving metal complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, no specific experimental data for TOF or TON values in defined catalytic reactions, such as hydrogenation or hydroformylation, could be located. Consequently, a data table for these performance indicators cannot be generated.

Enantioselectivity (ee) and Diastereoselectivity in Asymmetric Transformations

The structural characteristics of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, particularly the potential for chirality, suggest its use as a ligand in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is paramount. Enantioselectivity (measured as enantiomeric excess, ee) and diastereoselectivity are key measures of a chiral catalyst's ability to produce a specific stereoisomer of a product.

While some commercial sources allude to the use of its rhodium complexes in asymmetric hydroboration with high enantioselectivity for certain substrates, the primary scientific literature required to verify these claims and provide detailed data across a range of transformations is not accessible. Without peer-reviewed research findings, a comprehensive data table detailing enantiomeric excess and diastereoselectivity for various substrates and reaction conditions cannot be compiled.

Regioselectivity

Regioselectivity refers to the catalyst's ability to direct a reaction to a specific position on a substrate molecule, a crucial factor in the synthesis of complex organic molecules. For instance, in the hydroformylation of an alkene, a catalyst can selectively produce either a linear or a branched aldehyde.

There is no available research data detailing the regioselective control exerted by metal complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)- in relevant catalytic reactions. Therefore, it is not possible to provide specific examples or quantitative data on its performance in directing the outcome of such transformations.

Mechanistic Investigations of 1 Propanol, 2,3 Bis Diphenylphosphinyl Mediated Reactions

Identification and Characterization of Catalytic Intermediates

The identification of transient species and stable intermediates within a catalytic cycle is fundamental to elucidating the reaction mechanism. For reactions involving 1-Propanol, 2,3-bis(diphenylphosphinyl)-, a variety of spectroscopic and analytical techniques are employed to characterize the metal-ligand complexes that form during the reaction.

A key feature of phosphine (B1218219) oxides is their ability to coordinate to a metal center through the phosphoryl oxygen atom. This interaction is influenced by the basicity of the oxygen, which is in turn modulated by the electronic nature of the substituents on the phosphorus atom. In the case of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the two diphenylphosphinyl groups provide bidentate coordination to a metal center, forming a stable chelate ring.

Spectroscopic methods are invaluable for characterizing these intermediates. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for probing the coordination environment of the phosphorus atoms. mdpi.com Upon coordination to a metal, the ³¹P chemical shift of the ligand experiences a significant change, known as the coordination shift (Δδ), which provides direct evidence of complex formation. researchgate.net The magnitude and direction of this shift can offer insights into the nature of the metal-phosphorus interaction. researchgate.net

| Ligand | Free Ligand δ (ppm) | Pd(II) Complex δ (ppm) | Coordination Shift Δδ (ppm) | Solvent |

|---|---|---|---|---|

| DPPF | -20.9 | 22.5 | 43.4 | CDCl₃ |

| DPPF | -21.5 | 18.9 | 40.4 | DMSO-d₆ |

Data for the related 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand is shown to illustrate the principle of coordination shift upon complexation with a metal center. nih.gov The positive coordination shift indicates deshielding of the phosphorus nucleus upon binding to the palladium center.

X-ray crystallography has also been instrumental in providing definitive structural information for stable pre-catalysts and intermediates. For instance, the crystal structure of a palladium complex with a bis(phosphine oxide) ligand has been reported, confirming the ability of the phosphine oxide groups to bind directly to a Pd(II) center. While phosphine oxides are generally not considered strong ligands for late transition metals, their ability to form stable complexes is crucial for their role in catalysis. nih.gov These complexes often act as reservoirs for the active catalytic species.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, ultimately helping to identify the rate-limiting step of a catalytic cycle. For reactions catalyzed by complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, kinetic studies involve monitoring the concentration of reactants, products, and intermediates over time under various conditions.

In many palladium-catalyzed cross-coupling reactions, the catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The rate-limiting step can vary depending on the specific reaction, substrates, and the ligand employed. For example, in Buchwald-Hartwig amination reactions, density functional theory (DFT) calculations have shown that the nature of the phosphine ligand can determine whether oxidative addition or reductive elimination is the rate-limiting step. nih.gov

Qualitative kinetic studies on palladium-catalyzed cross-coupling reactions have demonstrated the beneficial effect of phosphine oxide ligands. nih.gov In some systems, the presence of a bis(phosphine oxide) ligand dramatically increases the reaction rate compared to reactions with no ligand or with only a mono-oxide ligand. nih.gov This rate enhancement is often attributed to the phosphine oxide's ability to stabilize the active Pd(0) catalyst against decomposition into inactive palladium black. nih.gov

| Ligand | Time to Completion (min) |

|---|---|

| None | > 180 (stalled) |

| dppb(O) (mono-oxide) | 70 |

| dppb(O)₂ (bis-oxide) | < 15 |

Data adapted from a study on a related bis(phosphine oxide) ligand, 1,4-bis(diphenylphosphinoyl)butane (dppb(O)₂), illustrating the significant rate enhancement provided by the bis-oxide ligand. nih.gov

Mechanistic studies involving detailed kinetic, spectroscopic, and crystallographic analyses have revealed that the mono-oxidation of a bis-phosphine ligand can be critical for successful catalysis in certain C-N coupling reactions. rsc.org These studies suggest that the formation of a bis-phosphine mono-oxide (BPMO)-Pd(0) complex is the active catalyst, and its generation can be a rate-limiting factor. rsc.org

Reaction Pathway Elucidation

Elucidating the complete reaction pathway involves mapping out each elementary step of the catalytic cycle. For catalysts derived from 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the pathway is highly dependent on the specific transformation, such as hydrogenation, hydroboration, or cross-coupling.

A common application for chiral phosphine-type ligands is in asymmetric hydroboration. The hydroboration-oxidation of an alkene is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry. wikipedia.orgmasterorganicchemistry.com In the catalytic version, a transition metal complex, often rhodium-based, is used to control the stereochemistry.

The proposed catalytic cycle for a rhodium-catalyzed hydroboration typically involves the following key steps:

Oxidative Addition: The borane (B79455) reagent adds to the Rh(I) center.

Alkene Coordination: The alkene substrate coordinates to the rhodium complex.

Migratory Insertion: The alkene inserts into the Rh-H bond, forming a rhodium-alkyl intermediate. This step often determines the regioselectivity and enantioselectivity of the reaction.

Reductive Elimination: The alkyl-boron species is eliminated from the metal center, regenerating the active catalyst and forming the alkylborane product.

The 1-Propanol, 2,3-bis(diphenylphosphinyl)- ligand plays a crucial role by creating a specific chiral environment around the metal center, which directs the facial selectivity of the alkene coordination and subsequent migratory insertion, leading to an enantiomerically enriched product.

In palladium-catalyzed reactions, the pathway often involves a Pd(0)/Pd(II) cycle. nih.gov The phosphine oxide ligand can serve as a labile, stabilizing ligand for the active Pd(0) species, preventing its aggregation while allowing substrate coordination to initiate the cycle. nih.gov Theoretical studies, such as DFT calculations, are frequently used to map the potential energy surface of the entire catalytic cycle, providing calculated energy barriers for each step and supporting the proposed mechanism. mdpi.com

Influence of Ligand Structure and Metal Center on Reaction Mechanism

The structure of the 1-Propanol, 2,3-bis(diphenylphosphinyl)- ligand and the choice of the metal center are critical determinants of the reaction mechanism, reactivity, and selectivity.

Ligand Structure:

Electronic Properties: The phosphoryl (P=O) groups are less basic and poorer sigma-donors compared to phosphine (P) groups. However, they can stabilize the metal center through their oxygen atoms. The electronic properties of the ligand influence the electron density at the metal center, which in turn affects the rates of key steps like oxidative addition and reductive elimination. researchgate.net For example, more electron-rich ligands generally accelerate oxidative addition. nih.gov

Steric Hindrance: The bulky diphenyl groups on the phosphorus atoms create a sterically demanding environment around the metal. This steric bulk can influence substrate coordination, control selectivity, and promote the reductive elimination step. nih.gov

Chelate Ring Size and Conformation: As a bidentate ligand, it forms a chelate ring with the metal. The propane (B168953) backbone results in a six-membered chelate ring, which adopts a specific conformation (e.g., a chair-like structure). This conformation, along with the chirality of the propanol (B110389) backbone, creates a well-defined chiral pocket that is essential for asymmetric catalysis.

Metal Center: The choice of the transition metal (e.g., rhodium, palladium, nickel) dictates the fundamental steps of the catalytic cycle. nih.govnih.gov Rhodium(I) complexes are well-known for their activity in hydrogenation and hydrofunctionalization reactions, typically operating through oxidative addition and reductive elimination pathways involving Rh(I) and Rh(III) intermediates. acs.org Palladium is exceptionally versatile in cross-coupling reactions, cycling between Pd(0) and Pd(II) oxidation states. researchgate.net The coordination preferences and redox potentials of the metal center, in combination with the electronic and steric properties of the 1-Propanol, 2,3-bis(diphenylphosphinyl)- ligand, determine the feasibility and efficiency of a given catalytic transformation.

Theoretical and Computational Studies of 1 Propanol, 2,3 Bis Diphenylphosphinyl and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 1-Propanol, 2,3-bis(diphenylphosphinyl)- and its metal complexes, DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters. researchgate.netnih.govmdpi.com

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. researchgate.net These calculations yield important data such as bond lengths, bond angles, and dihedral angles. For metal complexes, this reveals how the ligand coordinates to the metal center and the resulting geometry of the complex, for instance, whether it adopts a square planar, tetrahedral, or octahedral configuration. researchgate.netnih.gov

DFT is also employed to analyze the electronic properties of the ligand and its complexes. This involves calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity.

In a study on dinitrosyl iron complexes with a structurally similar ligand, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), DFT calculations were performed to correlate experimental data with theoretical results. nih.govnih.gov The calculated HOMO-LUMO gap for the [(dppp)Fe(NO)₂] complex provided insights into the electronic transitions and back-donation capabilities within the molecule. nih.govnih.govresearchgate.net Such calculations help elucidate the nature of the metal-ligand bonding, distinguishing between σ-donation from the phosphorus lone pairs and potential π-acceptance into the ligand's orbitals.

Table 1: Representative Data from DFT Calculations on a Metal Complex with a Related Diphosphine Ligand

The following data is for [(DPPP)Fe(NO)₂], where DPPP (B1165662) is the structural isomer 1,3-bis(diphenylphosphino)propane, and is presented to illustrate the type of information obtained from DFT studies. nih.govnih.gov

| Property | Calculated Value | Significance |

| P-Fe-P Bond Angle | 94° | Characterizes the geometry of the six-membered chelate ring. |

| HOMO-LUMO Gap | 4.060 eV | Indicates the electronic stability and reactivity of the complex. nih.govnih.gov |

| Conformation | Attracto | Describes the relative orientation of the nitrosyl ligands. nih.govnih.gov |

Molecular Dynamics Simulations for Ligand-Metal Interactions and Dynamics

Molecular dynamics (MD) simulations provide a method for studying the time-dependent behavior of molecular systems. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of ligand-metal interactions that complements the static information from geometry optimizations. nih.gov

For a flexible ligand like 1-Propanol, 2,3-bis(diphenylphosphinyl)-, MD simulations can explore its conformational landscape when free in solution and when coordinated to a metal center. This is crucial for understanding how the ligand's flexibility influences its binding properties and the stability of the resulting complex. The simulations can reveal preferred binding modes, the dynamics of the chelate ring (e.g., chair-boat interconversions), and the interactions between the ligand's phenyl groups and solvent molecules or substrates.

In the context of ligand-metal interactions, MD can be used to:

Assess Complex Stability: By simulating the complex in a solvent box, one can observe the stability of the metal-phosphorus bonds over time.

Analyze Conformational Flexibility: The simulations can track the fluctuations in bond lengths, angles, and dihedrals, including the P-M-P bite angle, providing a range of accessible geometries at a given temperature. nih.gov

Study Solvent Effects: MD explicitly includes solvent molecules, allowing for the investigation of how the solvent structure around the complex influences its dynamics and reactivity.

While specific MD simulation studies focused solely on 1-Propanol, 2,3-bis(diphenylphosphinyl)- are not prominent in the literature, this computational technique is widely applied to understand the behavior of organometallic complexes in solution, providing critical insights into their dynamic nature that governs their function in catalysis. nih.gov

Computational Analysis of Catalytic Cycles and Transition States

A primary application of theoretical chemistry in catalysis is the elucidation of reaction mechanisms. Computational analysis, primarily using DFT, allows researchers to map the entire energy profile of a catalytic cycle, identifying intermediates and, crucially, the transition states that connect them. mdpi.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. e3s-conferences.org

For a catalytic process involving a metal complex of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, computational analysis would involve the following steps:

Geometry Optimization: Each proposed species in the catalytic cycle (reactants, intermediates, products) is structurally optimized to find its minimum energy geometry.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination). youtube.com

Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency corresponding to the reaction coordinate). They also provide the zero-point vibrational energy (ZPVE) and other thermodynamic corrections.

Energy Profile Construction: By combining the calculated energies of all intermediates and transition states, a detailed potential energy surface for the entire catalytic cycle is constructed. The energy difference between a transition state and the preceding intermediate gives the activation energy for that step.

Steric and Electronic Parameter Quantification (e.g., bite angle, buried volume)

To systematically understand and predict the behavior of phosphine (B1218219) ligands in catalysis, various steric and electronic parameters have been developed. These descriptors allow for the quantitative comparison of different ligands and the establishment of structure-activity relationships. ucla.edumanchester.ac.ukmanchester.ac.uk

Bite Angle (βn): For a bidentate ligand like 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the bite angle is a critical geometric parameter. It is defined as the P-M-P angle in a coordination complex. The "natural bite angle" is a calculated value that represents the preferred chelation angle of the diphosphine, independent of the metal's specific coordination preferences. cmu.edu This parameter is determined by the length and flexibility of the backbone connecting the two phosphorus atoms. For ligands with a three-carbon backbone, such as the closely related 1,3-bis(diphenylphosphino)propane (dppp), a six-membered chelate ring is formed, which has a natural bite angle of approximately 91°. wikipedia.org This value provides a good estimate for the bite angle that would be observed in complexes of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, as it also features a three-atom (C-C-C) linkage between the phosphorus atoms. The bite angle has a profound impact on the geometry of the metal complex and, consequently, its catalytic activity and selectivity. cmu.edu

Buried Volume (%Vbur): The percent buried volume is a modern and widely used parameter to quantify the steric bulk of a ligand. ucla.edunih.gov It is calculated by placing the ligand-metal complex within a sphere (centered on the metal) and determining the percentage of the sphere's volume that is occupied by the ligand. This method provides a more comprehensive measure of steric hindrance than the older Tolman cone angle, as it accounts for the entire three-dimensional space occupied by the ligand. A higher %Vbur indicates a bulkier ligand, which can influence substrate approach, stabilize low-coordinate species, and promote specific reaction pathways like reductive elimination. ucla.edu

Electronic Parameters: The electronic nature of a phosphine ligand—its ability to donate electron density to (σ-donation) or accept it from (π-acidity) the metal center—is another crucial factor. A common method for quantifying this is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [Ni(CO)₃(L)] complex. manchester.ac.ukmanchester.ac.ukrsc.org A lower stretching frequency indicates a more electron-donating ligand. While the specific TEP for 1-Propanol, 2,3-bis(diphenylphosphinyl)- may not be experimentally determined, DFT calculations can provide alternative electronic descriptors, such as the molecular electrostatic potential (Vmin) on the phosphorus lone pair, which correlates well with the ligand's donor strength. manchester.ac.uk

Table 2: Key Steric and Electronic Descriptors for Diphosphine Ligands

This table includes a value for the related ligand dppp to provide context.

| Parameter | Description | Typical Value/Range (for dppp) | Significance in Catalysis |

| Natural Bite Angle (βn) | The preferred P-M-P angle determined by the ligand backbone. cmu.edu | ~91° wikipedia.org | Influences complex geometry, stability, and selectivity (e.g., in hydroformylation). |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere's volume occupied by the ligand. ucla.edu | Varies with conformation | Quantifies steric bulk; affects reaction rates and catalyst stability. |

| Tolman Electronic Parameter (TEP) | An experimental measure of ligand electron-donating ability based on IR spectroscopy. manchester.ac.ukrsc.org | Not specified | A lower TEP indicates stronger σ-donation, which can affect metal reactivity. |

Advanced Spectroscopic Characterization of 1 Propanol, 2,3 Bis Diphenylphosphinyl and Its Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Propanol, 2,3-bis(diphenylphosphinyl)-. Analysis of ¹H, ¹³C, and ³¹P nuclei provides detailed information about the molecular framework, the electronic environment of the phosphorus atoms, and the successful formation of coordination complexes.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of 1-Propanol, 2,3-bis(diphenylphosphinyl)- are characterized by distinct signals corresponding to the phenyl groups and the propanol (B110389) backbone. In the ¹H NMR spectrum, the aromatic protons of the four diphenylphosphinyl groups typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. The protons of the propanol backbone (CH₂OH, CH, and CH₂) exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-phosphorus (H-P) couplings.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the phenyl rings show characteristic signals in the aromatic region (δ 125–140 ppm), with observable carbon-phosphorus (C-P) coupling constants. The signals for the aliphatic carbons of the propanol backbone are found upfield and also display C-P coupling, which is invaluable for assigning the specific carbon atoms within the C1-C2-C3 chain. For analogous bis(diphenylphosphinyl)alkanes, the carbons directly bonded to phosphorus show significant coupling constants. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Phosphine (B1218219) Oxides Data based on similar structures reported in the literature.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 (m) | - |

| Methylene (-CH₂-P) | 2.2 - 2.8 (m) | ²JPH ≈ 12-15 Hz | |

| Methine (-CH-P) | 2.5 - 3.5 (m) | ²JPH ≈ 10-14 Hz | |

| Hydroxymethyl (-CH₂OH) | 3.5 - 4.5 (m) | - | |

| Hydroxyl (-OH) | Variable | - | |

| ¹³C | Phenyl (Ar-C) | 125 - 140 | JPC ≈ 5-100 Hz |

| Methylene (-CH₂-P) | 25 - 35 | ¹JPC ≈ 60-75 Hz | |

| Methine (-CH-P) | 30 - 40 | ¹JPC ≈ 60-75 Hz |

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is the most direct method for characterizing phosphine oxides and their coordination complexes. For 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the two phosphorus atoms are chemically inequivalent (diastereotopic) due to the chiral center at the C2 position, which is expected to result in two distinct signals or a more complex AX spin system in the ³¹P{¹H} NMR spectrum.

The chemical shifts for diarylalkylphosphine oxides typically appear in the range of δ +25 to +40 ppm. rsc.org For instance, the related compound 1,3-bis(diphenylphosphinyl)propane (B274303) exhibits a singlet at δ 32.6 ppm, as its two phosphorus atoms are chemically equivalent. rsc.org In contrast, the inequivalence in 1-Propanol, 2,3-bis(diphenylphosphinyl)- would lead to two doublets or an AB quartet, with the separation and coupling (²JPP) depending on the conformational rigidity of the molecule.

Upon coordination to a metal center via the phosphinyl oxygen atoms, a significant downfield or upfield shift in the ³¹P NMR signal is observed. This coordination shift (Δδ) provides direct evidence of metal-ligand interaction and can offer insights into the coordination mode. For lanthanide complexes with bis(diphenylphosphino)methane (B1329430) dioxide, ³¹P{¹H}-NMR signals have been observed over a wide range, from δ 64.0 ppm for a Praseodymium complex to δ -14.8 ppm for a Europium complex, demonstrating the strong influence of the metal ion. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information on the functional groups present in the molecule, particularly the P=O stretching mode.

In the IR spectrum of 1-Propanol, 2,3-bis(diphenylphosphinyl)-, the most characteristic absorption is the strong P=O stretching vibration (νP=O). For uncoordinated tertiary phosphine oxides, this band typically appears in the range of 1150–1200 cm⁻¹. Another prominent feature is the broad O-H stretching band from the alcohol group, usually centered around 3200–3500 cm⁻¹.

Upon coordination to a metal cation, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal. This results in a noticeable shift of the νP=O band to a lower wavenumber (a red shift) by 20–100 cm⁻¹. The magnitude of this shift can be correlated with the strength of the metal-oxygen bond. In lanthanide complexes with bis(diphenylphosphino)methane dioxide, P=O stretching frequencies are observed between 1097 cm⁻¹ and 1161 cm⁻¹. mdpi.com Raman spectroscopy is complementary to IR and can also be used to probe the P=O and other skeletal vibrations.

Table 2: Key Vibrational Modes for 1-Propanol, 2,3-bis(diphenylphosphinyl)-

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| P=O Stretch | Phosphine Oxide | 1150 - 1200 (strong) |

| P-C Stretch | Phenyl-Phosphorus | 995 - 1010 |

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of 1-Propanol, 2,3-bis(diphenylphosphinyl)- and its derivatives. Soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed to prevent fragmentation of the parent molecule.

For 1-Propanol, 2,3-bis(diphenylphosphinyl)- (C₂₇H₂₆O₃P₂), the expected monoisotopic mass is approximately 460.13 g/mol . In ESI-MS, the compound is typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental formula with high precision. For example, related bis(diphenylphosphinyl)alkanes have been successfully characterized by ESI-MS, showing prominent [M+H]⁺ and [M+Na]⁺ ions. rsc.org

X-ray Diffraction Studies of Single Crystals

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the three-dimensional molecular structure of coordination compounds of 1-Propanol, 2,3-bis(diphenylphosphinyl)-. This technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and the conformation of the chelate ring formed by the ligand.

Other Spectroscopic Techniques

Due to the presence of a stereocenter at the C2 carbon of the propanol backbone, 1-Propanol, 2,3-bis(diphenylphosphinyl)- is a chiral ligand. Its enantiomers are of significant interest for applications in asymmetric catalysis.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules and their metal complexes. CD measures the differential absorption of left- and right-circularly polarized light. A chiral complex will exhibit a characteristic CD spectrum, which can be used to assign the absolute configuration of the complex and to study stereoselective interactions. The synthesis of P-chiral phosphine oxides is an active area of research, and CD spectroscopy, in conjunction with UV-Vis spectroscopy, is essential for characterizing the chiroptical properties of these compounds. nih.govnih.govresearchgate.net UV-Vis spectroscopy can provide information about the electronic transitions within the metal complexes, which are often sensitive to the coordination environment.

Ligand Modification and Rational Design Strategies for Enhanced Performance

The performance of metal complexes in catalytic and other applications is profoundly influenced by the steric and electronic properties of their coordinating ligands. For the ligand 1-Propanol, 2,3-bis(diphenylphosphinyl)-, rational design strategies are employed to fine-tune its characteristics, thereby optimizing the reactivity, selectivity, and stability of its metal complexes. These strategies involve systematic modifications to different parts of the ligand's molecular structure.

Stereochemical Aspects and Chirality in 1 Propanol, 2,3 Bis Diphenylphosphinyl Systems

Inherent Chirality of the 1-Propanol, 2,3-bis(diphenylphosphinyl)- Structure

The chirality of 1-Propanol, 2,3-bis(diphenylphosphinyl)- originates from its carbon backbone. The central carbon atom of the propanol (B110389) chain (C2) is a stereogenic center. It is bonded to four different substituents: a hydrogen atom, a hydroxymethyl group (-CH₂OH), a diphenylphosphinyl group (-P(C₆H₅)₂), and a (diphenylphosphinyl)methyl group (-CH₂P(C₆H₅)₂). This arrangement makes the molecule asymmetric, meaning it is non-superimposable on its mirror image, thus existing as a pair of enantiomers.

Stereocontrol in Synthesis and Complexation

The synthesis of enantiomerically pure ligands like 1-Propanol, 2,3-bis(diphenylphosphinyl)- is fundamental to their application in asymmetric catalysis. Stereocontrol during synthesis ensures that only one enantiomer is produced, which is essential for achieving high enantioselectivity in catalytic reactions. A common and effective strategy for synthesizing ligands with backbone chirality is to start from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, or carbohydrates.

For a structure like 1-Propanol, 2,3-bis(diphenylphosphinyl)-, a synthetic route would typically begin with a chiral C3 building block that already possesses the desired absolute configuration at the C2 position. The diphenylphosphinyl groups can then be introduced through nucleophilic substitution reactions. For example, a chiral precursor containing suitable leaving groups (e.g., tosylates or halides) can be reacted with a diphenylphosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂) or diphenylphosphine (B32561) (HPPh₂), to form the C-P bonds. The stereochemistry of the starting material is retained throughout the synthesis.

When the ligand chelates to a transition metal, the stereochemistry of the backbone forces the two phosphorus donor atoms and their bulky phenyl substituents into a specific, rigid conformation. This creates a well-defined chiral pocket around the metal's active site. The predictable coordination geometry is a key feature of C₂-symmetric and other backbone-chiral ligands, as it restricts the possible pathways for substrate binding and subsequent transformation, thereby enabling high stereoselectivity. nih.govnih.gov

Chiral Recognition and Induction in Asymmetric Catalysis (as detailed in Section 4.1.2)

Chiral diphosphine ligands are cornerstones of homogeneous asymmetric catalysis, particularly in reactions like hydrogenation, hydroformylation, and allylic alkylation. nih.govnih.gov When complexed with a metal such as rhodium, ruthenium, or palladium, 1-Propanol, 2,3-bis(diphenylphosphinyl)- can form a catalytically active species that promotes the conversion of a prochiral substrate into a chiral product with high enantiomeric excess (ee).

The mechanism of chiral induction involves the formation of diastereomeric transition states. The chiral ligand-metal complex creates a three-dimensional environment that differentiates between the two prochiral faces of the substrate. The substrate binds to the catalyst in a specific orientation, and the subsequent reaction pathway leading to one product enantiomer is energetically favored over the pathway leading to the other. The difference in the activation energies of these two diastereomeric pathways determines the enantioselectivity of the reaction.

The efficacy of such ligands is well-documented. While specific catalytic data for 1-Propanol, 2,3-bis(diphenylphosphinyl)- is not detailed in publicly accessible literature, the performance of analogous backbone-chiral diphosphine ligands in benchmark reactions illustrates their potential. The following table shows representative results for well-known chiral diphosphine ligands in asymmetric hydrogenation, highlighting the high levels of enantioselectivity that can be achieved.

| Ligand | Reaction Type | Substrate | Metal | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| MeO-BIPHEP | Asymmetric Hydrogenation | β-Ketoester | Ru | >99% | nih.gov |

| BINAP | Asymmetric Hydrogenation | β-Ketoester | Ru | 98.5% | nih.gov |

| DIOP | Asymmetric Hydrogenation | Dehydroamino acid derivative | Rh | High | nih.gov |

| DIPAMP | Asymmetric Hydrogenation | Dehydroamino acid derivative | Rh | up to 96% | tcichemicals.com |

This table presents data for analogous chiral diphosphine ligands to demonstrate the principle and potential of such compounds in asymmetric catalysis.

Methods for Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule—the actual three-dimensional arrangement of its atoms—is a critical step in stereoselective synthesis and catalysis. Several powerful analytical techniques are available for this purpose. researchgate.net

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the technique of anomalous dispersion, which is particularly effective for compounds containing atoms heavier than carbon (such as phosphorus), allows for the unambiguous assignment of the R/S configuration. acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used tool for structural elucidation and can be adapted for configuration assignment. The most common indirect method involves reacting the chiral molecule with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P NMR), allowing for their differentiation and, through systematic analysis of chemical shift differences, the assignment of the absolute configuration of the original molecule. wiley-vch.de Chiral solvating agents (CSAs) can also be used to induce temporary diastereomeric interactions that result in separable NMR signals for the two enantiomers. wiley-vch.de

Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized UV-Vis light. It is useful for molecules with chromophores.